molecular formula C10H13N3 B1437794 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine CAS No. 1060817-08-4

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine

Cat. No.: B1437794
CAS No.: 1060817-08-4
M. Wt: 175.23 g/mol
InChI Key: JSJULHWQCDKODV-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine is a chemical compound with the molecular formula C10H13N3. It is part of the indazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science . The compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

The synthesis of 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine typically involves the following steps:

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine involves its interaction with specific molecular targets. The indazole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1,5-dimethylindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJULHWQCDKODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650973
Record name 1-(1,5-Dimethyl-1H-indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-08-4
Record name 1-(1,5-Dimethyl-1H-indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine
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1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine
Reactant of Route 3
1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine
Reactant of Route 4
1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine
Reactant of Route 5
1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine
Reactant of Route 6
1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine

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